molecular formula C13H8N4O B14452983 N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide CAS No. 76751-00-3

N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide

Cat. No.: B14452983
CAS No.: 76751-00-3
M. Wt: 236.23 g/mol
InChI Key: FSFBDJWOVFCQNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Additionally, the use of a mixture of acetic anhydride and cyanoacetic acid as a solvent under microwave irradiation conditions has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dicyanomethylidene group is electron-withdrawing, which affects its reactivity and interaction with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide include:

Uniqueness

This compound stands out due to its isoindole core, which imparts unique electronic and structural properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

76751-00-3

Molecular Formula

C13H8N4O

Molecular Weight

236.23 g/mol

IUPAC Name

N-[3-(dicyanomethylidene)isoindol-1-yl]acetamide

InChI

InChI=1S/C13H8N4O/c1-8(18)16-13-11-5-3-2-4-10(11)12(17-13)9(6-14)7-15/h2-5H,1H3,(H,16,17,18)

InChI Key

FSFBDJWOVFCQNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(C#N)C#N)C2=CC=CC=C21

Origin of Product

United States

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